![molecular formula C11H15NO2 B1590031 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine CAS No. 91247-06-2](/img/structure/B1590031.png)
5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine
Overview
Description
5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine, also known as 2C-H, is a psychoactive compound that belongs to the phenethylamine class of drugs. It is a synthetic chemical that has been used in scientific research for its various properties.
Scientific Research Applications
Anti-Inflammatory and Analgesic Applications
- Amide Derivatives for Anti-Inflammatory Use: Amide derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These derivatives showed significant activity and were free of gastrointestinal toxicity commonly associated with NSAIDs. However, they were ineffective in reducing secondary lesions in adjuvant-induced arthritis and did not inhibit TNF-alpha in lipopolysaccharide-induced pyresis (Sharma & Ray, 2007).
Synthesis and Derivatization
Novel Synthesis of Indanone Derivatives
A process for synthesizing 2-(4-amino-substituted benzylidene)indanone derivatives using 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one has been developed. This process involves aromatic nucleophilic substitution reactions and has been successful in creating a new class of 1-indanones (Rahimpour et al., 2018).
Coumarin Derivatives with Antioxidant and Antihyperglycemic Potential
Synthesis of coumarin derivatives containing pyrazole and indenone rings, including 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, showed promising in vitro antioxidant activity. Some compounds significantly decreased glucose concentration in Streptozotocin–nicotinamide induced Adult Wistar rats, indicating their potential as antihyperglycemic agents (Kenchappa et al., 2017).
Chemical Stability and Reactivity
- Stability of Alkoxy-substituted Inden-2-ones: The stability of 5,6-dimethoxy-1,3-diphenylinde-2-one and related compounds was studied. These compounds were found to be more stable than their non-methoxylated counterparts, demonstrating unique chemical stability and reactivity characteristics (Bradshaw et al., 1991).
Potential Antimicrobial Applications
- Antimicrobial Agents: Novel derivatives of 5,6-dimethoxy-1-indanone were synthesized and exhibited promising antibacterial activity. These compounds could have potential applications as antimicrobial agents (Patel et al., 2018).
properties
IUPAC Name |
5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6,9H,3-4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFJDFRZFOSMSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00520879 | |
Record name | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00520879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine | |
CAS RN |
91247-06-2 | |
Record name | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00520879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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